N-{2-[2-(3-fluorophenyl)-1,3-thiazol-4-yl]ethyl}-3,4-dimethoxybenzamide
Description
N-{2-[2-(3-Fluorophenyl)-1,3-thiazol-4-yl]ethyl}-3,4-dimethoxybenzamide is a synthetic benzamide derivative featuring a 1,3-thiazole core substituted with a 3-fluorophenyl group at position 2 and an ethyl linker connecting to a 3,4-dimethoxybenzamide moiety. This structure combines aromatic, heterocyclic, and amide functionalities, which are common in pharmacologically active compounds targeting receptors or enzymes.
Properties
IUPAC Name |
N-[2-[2-(3-fluorophenyl)-1,3-thiazol-4-yl]ethyl]-3,4-dimethoxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19FN2O3S/c1-25-17-7-6-13(11-18(17)26-2)19(24)22-9-8-16-12-27-20(23-16)14-4-3-5-15(21)10-14/h3-7,10-12H,8-9H2,1-2H3,(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YOZBREGSNUAIET-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)NCCC2=CSC(=N2)C3=CC(=CC=C3)F)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19FN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Key Differences
Key Observations :
- The 3-fluorophenyl-thiazole moiety distinguishes it from urea-linked analogs (e.g., FTBU-1, Compound 3b), which may exhibit different pharmacokinetic profiles due to urea’s hydrogen-bonding capacity .
- Unlike coumarin hybrids (Compound 6a), the target lacks conjugated π-systems, suggesting divergent optical or redox properties .
Physicochemical and Spectroscopic Properties
- IR Spectroscopy: The target’s benzamide C=O stretch (~1660–1680 cm⁻¹) and thiazole C-S vibrations (~1240–1260 cm⁻¹) align with data from for triazole-thiones . Absence of S-H stretches (~2500–2600 cm⁻¹) confirms the thiazole’s non-tautomeric form.
- NMR : The 3,4-dimethoxybenzamide protons would resonate as two singlets (~δ 3.8–4.0 ppm for OCH₃) and aromatic protons split by fluorine coupling (J ~8–10 Hz) .
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